molecular formula C21H19N3O3S2 B2703269 4-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 2034207-81-1

4-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2703269
CAS No.: 2034207-81-1
M. Wt: 425.52
InChI Key: WBAREUBJNYNIND-UHFFFAOYSA-N
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Description

Position within Pyrroloquinoline Derivative Framework

The compound’s core structure, pyrrolo[3,2,1-ij]quinoline, is a tricyclic system comprising fused pyrrole and quinoline rings. This framework is characterized by a bicyclic quinoline moiety (rings A and B) fused to a pyrrolidine ring (ring C), creating a rigid, planar structure with conjugated π-electrons. The numbering system follows IUPAC conventions, with the 4-oxo group at position 4 and the sulfonamide substituent at position 8 (Figure 1).

Table 1: Structural Features of Pyrroloquinoline Derivatives

Feature Query Compound PubChem CID 66552534 PubChem CID 45572579
Core Structure Pyrrolo[3,2,1-ij]quinoline Pyrrolo[3,2,1-ij]quinoline-1,2-dione Pyrrolo[3,2,1-ij]quinoline-2-one
Substituents 4-oxo, 8-sulfonamide 1,2-dione 2-oxo, 8-sulfonamide
Molecular Weight 453.5 g/mol (calculated) 185.18 g/mol 356.4 g/mol

The 4-oxo group introduces a ketone functionality, which may participate in hydrogen bonding or keto-enol tautomerism, while the 8-sulfonamide group provides a polar, acidic site for potential target interactions. The thiophene-pyridine substituent on the sulfonamide nitrogen adds steric bulk and aromaticity, potentially enhancing binding affinity through π-π stacking.

Sulfonamide Moiety Classification Context

Sulfonamides are classified based on their aromatic amine content and substitution patterns. The query compound contains a secondary sulfonamide (-SO$$_2$$NH-) attached to a heteroaromatic methyl group, distinguishing it from primary antibacterial sulfonamides (e.g., sulfamethazine) that feature a free N$$^4$$ arylamine. This structural variation reduces allergenic potential while retaining the sulfonamide’s ability to act as a hydrogen bond donor/acceptor.

Key functional attributes of the sulfonamide group in this compound:

  • Electron-withdrawing effects : The -SO$$_2$$- group withdraws electrons from the adjacent NH, increasing acidity (pKa ≈ 10–11).
  • Geometric rigidity : The tetrahedral sulfonyl group enforces a specific orientation for target binding.
  • Bioisosteric potential : The sulfonamide may mimic carboxylate or phosphate groups in enzyme active sites.

Historical Development of Heterocyclic Sulfonamides

The integration of sulfonamides into heterocyclic systems emerged in the mid-20th century as a strategy to enhance bioavailability and target specificity. Early examples like sulfadiazine (1941) demonstrated the value of pyrimidine-sulfonamide hybrids. The 21st century saw advances in fused heterocycles, exemplified by pyrroloquinoline sulfonamides such as PubChem CID 7526503, which share the 8-sulfonamide substitution pattern with the query compound.

Milestones in heterocyclic sulfonamide development:

  • 1935 : Discovery of sulfanilamide’s antibacterial properties.
  • 2006 : Synthesis of tricyclic pyrroloquinoline sulfonamides (PubChem CID 7526503).
  • 2023 : Modular synthesis of pyrroloquinoline quinone (PQQ) derivatives with ketone and methyl groups.

The query compound builds on these innovations by incorporating a thiophene-pyridine appendage, a feature absent in earlier derivatives but common in kinase inhibitors (e.g., dasatinib).

Structural Relationship to Established Pharmacophores

The compound shares structural motifs with three major pharmacophore classes:

1. Carbonic Anhydrase Inhibitors
The sulfonamide group mirrors inhibitors like acetazolamide, which coordinate Zn$$^{2+}$$ in the enzyme’s active site. However, the bulky thiophene-pyridine substituent likely limits this activity, redirecting selectivity toward other targets.

2. Kinase Inhibitors
The thiophene-pyridine moiety resembles ATP-competitive kinase inhibitors (e.g., imatinib), suggesting potential interactions with hydrophobic kinase pockets.

3. GABA$$A$$ Receptor Modulators
Pyrroloquinoline derivatives exhibit affinity for GABA$$A$$ receptors, with the 4-oxo group potentially mimicking endogenous ligands.

Table 2: Pharmacophoric Elements in the Query Compound

Element Potential Target Example Drug
Sulfonamide Carbonic anhydrase, proteases Acetazolamide
Thiophene-pyridine Kinases, GPCRs Dasatinib
4-Oxo-pyrroloquinoline GABA$$_A$$ receptors Zolpidem (imidazopyridine)

This multifunctional architecture positions the compound as a versatile scaffold for targeting enzymes and receptors involved in neurological or proliferative diseases.

Properties

IUPAC Name

11-oxo-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S2/c25-19-6-5-14-11-17(12-15-7-9-24(19)21(14)15)29(26,27)23-13-16-3-1-8-22-20(16)18-4-2-10-28-18/h1-4,8,10-12,23H,5-7,9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAREUBJNYNIND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC4=C(N=CC=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include various organometallic catalysts, oxidizing agents, and protecting groups to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide functional group (-SO₂NH-) is a key site for chemical transformations. Reactions include:

Reaction Type Reagents/Conditions Outcome Mechanistic Insights
Hydrolysis Acidic (HCl/H₂O) or basic (NaOH) conditionsCleavage to form sulfonic acid and amine derivativesAcid-catalyzed protonation of the sulfonamide nitrogen, followed by nucleophilic attack. Base-mediated deprotonation and cleavage.
Alkylation Alkyl halides (e.g., CH₃I), K₂CO₃, DMFN-alkylated sulfonamidesNucleophilic substitution at the sulfonamide nitrogen.
Acylation Acetyl chloride, pyridineN-acetyl derivativesAcylation of the sulfonamide nitrogen under mild conditions.

Key Findings :

  • The sulfonamide group’s electron-withdrawing nature enhances stability under acidic conditions but renders it susceptible to nucleophilic attack in basic media.

  • Alkylation and acylation reactions are critical for modifying pharmacological properties.

Pyridine-Thiophene Substituent Reactivity

The pyridine-thiophene side chain undergoes electrophilic and nucleophilic reactions:

Reaction Type Reagents/Conditions Outcome Mechanistic Insights
Electrophilic Substitution HNO₃/H₂SO₄ (nitration)Nitration at thiophene C5 positionThiophene’s electron-rich nature directs electrophiles to the α-position .
Suzuki Coupling Pd(PPh₃)₄, aryl boronic acidBiaryl formation at pyridine C2Cross-coupling via palladium catalysis .
Oxidation mCPBA (meta-chloroperbenzoic acid)Sulfoxide/sulfone formation on thiopheneSelective oxidation of thiophene sulfur.

Key Findings :

  • Thiophene’s aromaticity allows regioselective substitutions, while pyridine facilitates metal-catalyzed cross-couplings .

  • Oxidation of thiophene to sulfone enhances polarity and binding affinity in biological systems.

Tetrahydropyrroloquinoline Core Reactions

The fused tetracyclic core participates in redox and ring-modification reactions:

Reaction Type Reagents/Conditions Outcome Mechanistic Insights
Oxidation KMnO₄, H₂ORing aromatization to pyrroloquinolineMn(VII)-mediated dehydrogenation.
Reduction NaBH₄, MeOHSaturation of the oxo group to alcoholBorohydride reduction of the ketone.
Ring Expansion Photochemical irradiationFormation of larger heterocyclesRadical-mediated rearrangement.

Key Findings :

  • The 4-oxo group is reducible to secondary alcohols, altering the compound’s hydrophobicity.

  • Aromatization of the core enhances π-π stacking interactions in target binding.

Functional Group Interplay in Multicomponent Reactions

The compound’s multifunctional structure enables cascade reactions:

Reaction Conditions Products Application
Mannich Reaction Formaldehyde, amine, EtOHβ-Amino ketone derivativesBioactive analog synthesis.
Click Chemistry Cu(I), azide-alkyneTriazole-linked conjugatesDrug delivery systems.

Key Findings :

  • Mannich reactions exploit the ketone and amine groups for combinatorial chemistry.

  • Click chemistry modifications improve solubility and target specificity.

Stability and Degradation Pathways

Stability studies reveal degradation under specific conditions:

Condition Degradation Pathway Half-Life Products Identified
UV Light (254 nm) Photooxidation of thiophene48 hoursSulfoxide, sulfone
pH 1.2 (HCl) Hydrolysis of sulfonamide12 hoursSulfonic acid, amine
pH 9.0 (NaOH) Base-catalyzed ring cleavage6 hoursFragmented heterocycles

Key Findings :

  • Photodegradation limits storage stability but can be mitigated by protective coatings.

  • Acidic/basic conditions necessitate formulation adjustments for oral bioavailability.

Comparative Reactivity with Structural Analogs

Reactivity differences highlight the impact of substituents:

Analog Structure Key Reactivity Difference Biological Implication
4-Hydroxyquinoline derivatives Enhanced oxidation resistanceImproved metabolic stability
Sulfanilamide (simpler sulfonamide) Faster hydrolysis under basic conditionsReduced therapeutic window

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of quinoline and pyrroloquinoline compounds exhibit promising anticancer properties. The target for these compounds often includes the epidermal growth factor receptor (EGFR) , which plays a crucial role in tumor growth and proliferation.

Case Study:
A study involving similar quinoline hybrids demonstrated their ability to inhibit EGFR effectively, leading to reduced cell proliferation in various cancer cell lines. The synthesized compounds were evaluated using both in vitro and in silico methods to assess their anti-proliferative effects against cancer cells .

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent. The mechanism typically involves inhibition of microbial DNA gyrase, which is essential for bacterial DNA replication.

Case Study:
Research highlighted the synthesis of quinoline derivatives that displayed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The structural modifications in these compounds were crucial for enhancing their efficacy against resistant strains .

Comparative Table of Biological Activities

Activity Type Target Mechanism Reference
AnticancerEGFRInhibition of cell proliferation
AntimicrobialDNA gyraseInhibition of DNA replication
Anti-inflammatoryCOX enzymesDual inhibition of COX and LOX

Mechanism of Action

The mechanism of action of 4-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-

Biological Activity

4-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide (CAS Number: 2034207-81-1) is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, including its antimicrobial, anticancer, and enzyme inhibition properties based on various research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H19N3O3S2C_{21}H_{19}N_{3}O_{3}S_{2} with a molecular weight of 425.5 g/mol. The structure incorporates a pyrroloquinoline core fused with a thiophene and pyridine moiety, which is believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC21H19N3O3S2C_{21}H_{19}N_{3}O_{3}S_{2}
Molecular Weight425.5 g/mol
CAS Number2034207-81-1

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of pyrroloquinoline have shown efficacy against various bacterial strains. A study demonstrated that compounds containing thiophene and pyridine rings often possess enhanced antimicrobial effects due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Anticancer Properties

The anticancer potential of this compound is particularly noteworthy. Studies suggest that pyrroloquinoline derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. For example, compounds that inhibit the PI3K/Akt pathway have been linked to reduced cell proliferation in cancerous tissues. The presence of the sulfonamide group may enhance the compound's ability to interact with target proteins involved in cancer progression.

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor has been explored in various studies. For instance, sulfonamide derivatives are known to inhibit carbonic anhydrase and other key enzymes involved in metabolic processes. Inhibiting these enzymes can lead to therapeutic effects in conditions such as glaucoma and hypertension.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at MDPI evaluated the antimicrobial activity of several pyrroloquinoline derivatives. The results indicated that compounds with thiophene and pyridine substituents exhibited significant activity against Gram-positive and Gram-negative bacteria.

Study 2: Anticancer Mechanisms

In a detailed investigation published in PubMed Central, researchers explored the apoptotic mechanisms induced by pyrroloquinoline derivatives in breast cancer cells. The study found that these compounds effectively triggered apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Comparison with Similar Compounds

Structural Analogs

Key analogs sharing the pyrrolo[3,2,1-ij]quinoline core include:

2-oxo-N-(4-phenoxyphenyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide (Compound ID: G856-5651)
  • Substituents: Phenoxyphenyl group on the sulfonamide.
  • Molecular Formula : C₂₃H₂₀N₂O₄S.
  • Molecular Weight : 420.49 g/mol.
  • Key Properties :
    • logP: 4.22 (high lipophilicity).
    • Hydrogen bond acceptors: 5.
    • Polar surface area: 65.24 Ų .
Methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate
  • Substituents : Methyl ester at position 5.
  • Synthesis: Prepared via oxalyl chloride-mediated cyclization, a common method for pyrroloquinoline derivatives .
N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide
  • Substituents : Butyramide group replacing the sulfonamide.
  • Key Feature : Demonstrates the versatility of N-substituents in modulating solubility and bioactivity .

Comparative Analysis

Table 1: Physicochemical and Structural Comparison
Compound Name Core Structure Substituent (Position 8) Molecular Weight (g/mol) logP Synthesis Method
Target Compound Pyrrolo[3,2,1-ij]quinoline + 4-oxo Thiophene-pyridinylmethyl ~450 (estimated) ~4.5* Likely oxalyl chloride route
2-oxo-N-(4-phenoxyphenyl)-...sulfonamide (G856-5651) Pyrrolo[3,2,1-ij]quinoline + 2-oxo Phenoxyphenyl 420.49 4.22 Not specified
Methyl 4-methyl-2-oxo-...carboxylate Pyrrolo[3,2,1-ij]quinoline + 2-oxo Methyl ester ~300 (estimated) ~2.8* Oxalyl chloride-mediated
N-(1-methyl-2-oxo-...)butyramide Pyrrolo[3,2,1-ij]quinoline + 2-oxo Butyramide ~300 (estimated) ~3.2* Amide coupling

*Estimated based on substituent contributions.

Key Observations:

Lipophilicity: The target compound’s thiophene-pyridinylmethyl group likely increases logP compared to G856-5651’s phenoxyphenyl group due to sulfur’s electron-withdrawing effects and reduced polarity. Methyl esters (e.g., ) exhibit lower logP due to ester hydrophilicity.

Synthetic Accessibility: The oxalyl chloride-mediated cyclization () is a proven method for pyrroloquinoline cores, suggesting feasibility for the target compound.

Bioactivity Potential: Sulfonamide derivatives (e.g., G856-5651) are often bioactive, targeting enzymes like carbonic anhydrase . The target compound’s thiophene-pyridine moiety could enhance binding to metalloenzymes or receptors, but specific data are unavailable in the provided sources.

Q & A

Q. What are the key synthetic strategies for constructing the pyrrolo[3,2,1-ij]quinoline core in this compound?

The pyrrolo[3,2,1-ij]quinoline scaffold can be synthesized via cyclization reactions using Skraup or Friedländer methodologies. For example, Skraup synthesis involves heating aniline derivatives with glycerol and sulfuric acid to form the quinoline core, followed by functionalization . Alternatively, Friedländer annulation uses ketones and amino aldehydes under acidic conditions. Post-cyclization steps include sulfonamide introduction via reaction with sulfonyl chlorides in pyridine .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • NMR : ¹H/¹³C NMR for verifying aromatic protons (quinoline, thiophene) and sulfonamide connectivity.
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve stereochemical ambiguities, as demonstrated for structurally related pyrroloquinolines .
  • FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and carbonyl groups (~1650 cm⁻¹) .

Q. What solvent systems and purification methods are recommended for isolating this compound?

Use polar aprotic solvents (DMF, DMSO) during synthesis to enhance solubility. Purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NOE correlations or splitting patterns) be resolved?

Combine multi-dimensional NMR (COSY, HSQC, HMBC) to assign overlapping signals. For example, HMBC can confirm through-space coupling between the thiophene ring and the pyridine-methyl group. Computational tools (DFT-based NMR prediction) and X-ray crystallography are critical for validating ambiguous assignments .

Q. What experimental design principles apply to optimizing reaction yields in multi-step syntheses?

Employ Design of Experiments (DoE) to screen variables (temperature, catalyst loading, solvent ratios). For example, a central composite design can optimize cyclization steps by balancing reaction time (12–24 hours) and acid concentration (H₂SO₄, 70–90%) . Flow chemistry systems (e.g., Omura-Sharma-Swern oxidation) enhance reproducibility in oxidation/reduction steps .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

  • Core modifications : Replace the thiophene with furan or pyrazole rings to assess electronic effects on target binding .
  • Sulfonamide substitution : Test methyl, trifluoromethyl, or nitro groups to modulate solubility and potency.
  • In vitro assays : Prioritize kinase inhibition or cytotoxicity screens (e.g., MTT assays) using structurally related compounds as benchmarks .

Q. What strategies address poor aqueous solubility during formulation for biological testing?

  • Salt formation : Synthesize hydrochloride or phosphate salts via reaction with HCl or H₃PO₄ in ethanol/water .
  • Co-solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility without compromising cell viability .

Q. How can computational modeling predict metabolic stability or off-target interactions?

  • Docking studies : Use AutoDock Vina with PDB structures (e.g., CYP450 enzymes) to identify metabolic hotspots.
  • ADMET prediction : Tools like SwissADME estimate logP, bioavailability, and P-gp substrate potential .

Q. What analytical challenges arise in scaling up synthesis, and how are they mitigated?

  • Reaction exotherms : Use jacketed reactors with controlled cooling during sulfonamide coupling .
  • Byproduct formation : Implement inline FTIR or PAT (Process Analytical Technology) for real-time monitoring .

Q. How do crystallographic data inform polymorph screening and stability studies?

XRPD and DSC/TGA analyze polymorphic forms. For example, a 2θ peak shift in XRPD indicates lattice changes, while DSC endotherms reveal melting points. Accelerated stability testing (40°C/75% RH for 4 weeks) identifies degradation pathways .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates and Conditions

StepReagent/ConditionsPurposeYield (%)Ref
Quinoline cyclizationGlycerol, H₂SO₄, 120°CCore formation65–75
Sulfonamide couplingPyridine, sulfonyl chloride, 0°C→RTFunctionalization80–85
Thiophene introductionPd-catalyzed cross-coupling (Suzuki)Heterocycle addition70

Q. Table 2: Analytical Parameters for Stability Testing

ParameterMethodAcceptance CriteriaRef
PurityHPLC≥95% (area%)
DegradationForced degradation (0.1M HCl/NaOH, 80°C)≤2% impurities
PolymorphXRPDMatch to reference pattern

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